molecular formula C6H13ClNO2P B1608082 Chloro-ethoxy-morpholin-4-ylphosphane CAS No. 16276-74-7

Chloro-ethoxy-morpholin-4-ylphosphane

Cat. No.: B1608082
CAS No.: 16276-74-7
M. Wt: 197.6 g/mol
InChI Key: RZJVPPPRBOLFSF-UHFFFAOYSA-N
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Description

Chloro-ethoxy-morpholin-4-ylphosphane is a substituted phosphane compound characterized by a central phosphorus atom bonded to three distinct groups: a chlorine atom, an ethoxy group (OCH₂CH₃), and a morpholin-4-yl moiety. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, introduces unique solubility and coordination properties to the molecule.

Properties

IUPAC Name

chloro-ethoxy-morpholin-4-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClNO2P/c1-2-10-11(7)8-3-5-9-6-4-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVPPPRBOLFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(N1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375037
Record name ST51042109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16276-74-7
Record name ST51042109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The classical preparation of chloro-ethoxy-morpholin-4-ylphosphane involves the following key steps:

  • Starting materials: Morpholine derivatives (such as 4-(2-chloroethyl)morpholine or morpholinoethanol), phosphorus trichloride (PCl3), and ethyl alcohol (ethanol).
  • Reaction: The morpholine derivative reacts with phosphorus trichloride, typically in the presence of ethyl alcohol, which acts as an alkoxy source to introduce the ethoxy group onto the phosphane moiety.
  • Reaction conditions: The reaction is conducted under controlled temperature and pressure, often with stirring over extended periods to ensure complete conversion.
  • Purification: The crude product undergoes purification steps such as distillation and crystallization to isolate high-purity this compound.

This method leverages the nucleophilic substitution at phosphorus by the morpholine nitrogen and the ethoxy group introduction via ethanol.

Detailed Preparation Procedure

Based on available research data and chemical supplier documentation, a representative preparation protocol is as follows:

Step Reagents & Conditions Description
1 Morpholine derivative (e.g., 4-(2-chloroethyl)morpholine), phosphorus trichloride, ethyl alcohol The morpholine derivative is dissolved in an inert solvent or neat, then phosphorus trichloride is added dropwise under anhydrous conditions. Ethyl alcohol is introduced to provide the ethoxy substituent.
2 Temperature control: 0°C to 40°C initially, then heated to ~40-100°C The mixture is stirred at low temperature to control exothermicity, then heated to promote reaction completion. Reaction times vary from several hours to overnight.
3 Work-up involves quenching excess reagents, washing with aqueous solutions (e.g., sodium bicarbonate), and organic extraction This removes inorganic byproducts and unreacted starting materials.
4 Purification by distillation or column chromatography Final purification ensures removal of side-products and isolation of the target phosphane compound.

Example Synthesis of Morpholine Derivative Precursor

Since this compound synthesis depends on morpholine derivatives, an important precursor is 4-(2-chloroethyl)morpholine. Its preparation is well-documented and involves:

Step Reagents & Conditions Yield Notes
1 2-Morpholinoethanol (2.5 g, 13.88 mmol), thionyl chloride (5.06 mL, 69.44 mmol), catalytic N,N-dimethylformamide, dichloromethane solvent at 0°C to 40°C 74% Thionyl chloride converts the hydroxyl group to a chloro substituent. Reaction monitored by TLC, followed by work-up with sodium bicarbonate wash and column chromatography purification.

This precursor is then used in the reaction with phosphorus trichloride and ethanol for the phosphane synthesis.

Reaction Parameters and Optimization

Parameter Typical Range Effect on Reaction
Temperature 0°C to 100°C Lower temperatures control reaction rate and exothermicity; higher temperatures promote completion.
Reaction Time 12 to 24 hours Ensures full conversion; extended times improve yield but may increase side reactions.
Solvent Dichloromethane, inert solvents or neat Solvent choice affects solubility and reaction kinetics.
Molar Ratios Morpholine derivative : PCl3 : Ethanol = ~1 : 1 : excess ethanol Stoichiometry critical for selective substitution and to avoid over-chlorination.

Purification Techniques

  • Column Chromatography: Using silica gel with eluents such as dichloromethane/methanol mixtures (e.g., 3% MeOH in DCM) to separate the product from impurities.
  • Distillation: For industrial scale, vacuum distillation can be applied to purify the this compound by exploiting its boiling point differences.
  • Crystallization: Sometimes used if the compound forms suitable crystals for further purification.

Summary Table of Preparation Method

Aspect Details
Starting Materials Morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine), phosphorus trichloride, ethyl alcohol
Reaction Type Nucleophilic substitution on phosphorus
Reaction Conditions 0-100°C, inert atmosphere, 12-24 h reaction time
Solvent Dichloromethane or inert solvents
Work-up Aqueous washes, organic extraction
Purification Column chromatography, distillation, crystallization
Typical Yield Not explicitly reported for final compound; precursor yields ~74%

Research Findings and Considerations

  • The reaction mechanism involves the substitution of chlorine atoms on phosphorus trichloride by the morpholine nitrogen and ethoxy group from ethanol, forming the phosphane with chloro and ethoxy substituents.
  • Reaction parameters such as temperature, molar ratios, and solvent choice critically influence the yield and purity.
  • Industrial synthesis may require scale-up adaptations including continuous stirring, controlled addition rates, and advanced purification.
  • The compound's reactivity profile is influenced by the morpholine ring and phosphane moiety, necessitating careful handling during synthesis to prevent oxidation or decomposition.

Chemical Reactions Analysis

Types of Reactions

Chloro-ethoxy-morpholin-4-ylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine derivatives.

    Substitution: Various substituted morpholin-4-ylphosphane derivatives.

Scientific Research Applications

Chloro-ethoxy-morpholin-4-ylphosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloro-ethoxy-morpholin-4-ylphosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-ethoxy-morpholin-4-ylphosphane shares structural similarities with ethyl-substituted phosphorus compounds listed in . Below is a comparative analysis of key analogs, focusing on substituents, molecular properties, and applications:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
This compound Not provided Cl, OCH₂CH₃, morpholin-4-yl C₆H₁₃ClNO₂P Potential ligand, intermediate in synthesis
Ethylphosphonous dichloride 1498–40–4 Cl, Cl, C₂H₅ C₂H₅Cl₂P Precursor for phosphorus-containing reagents; used in flame retardants or agrochemicals
Ethylphosphonyl dichloride 1066–50–8 Cl, Cl, O, C₂H₅ C₂H₅Cl₂OP Oxidized derivative; employed in pesticide synthesis and polymer modification

Key Differences and Implications:

Substituent Effects: Morpholine vs. Ethyl Groups: The morpholin-4-yl group enhances solubility in polar solvents and introduces nitrogen-based coordination sites, making this compound more suited for ligand chemistry compared to ethylphosphonous dichloride, which lacks heteroatoms. Ethoxy vs.

Oxidation State :

  • This compound (trivalent phosphorus) contrasts with ethylphosphonyl dichloride (pentavalent phosphorus with a P=O bond). This difference impacts reactivity, as oxidized derivatives like ethylphosphonyl dichloride exhibit higher electrophilicity and are commonly used in phosphorylation reactions.

Applications: Ethylphosphonous dichloride and ethylphosphonyl dichloride are established precursors in industrial synthesis (e.g., flame retardants, pesticides) . This compound, with its morpholine substituent, may find niche roles in medicinal chemistry or as a transition-metal ligand due to its chelating ability.

Biological Activity

Chloro-ethoxy-morpholin-4-ylphosphane is a phosphane compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological interactions, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its morpholine ring, chloro group, and ethoxy substituent attached to a phosphane moiety. The compound's synthesis typically involves the reaction of morpholine derivatives with phosphorus trichloride and ethyl alcohol, followed by chlorination and ethoxylation steps to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to biochemical responses that can influence cellular processes such as proliferation, migration, and apoptosis.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Cytotoxicity : In vitro tests have shown that this compound can exhibit cytotoxic effects on certain cancer cell lines, indicating potential therapeutic applications in oncology .

Case Studies

A series of case studies have explored the effects of this compound in different biological contexts:

  • Cancer Cell Lines : In a study involving HepG2 liver cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests a promising avenue for further research into its potential as an anticancer agent .
  • Urease Inhibition : The compound has been evaluated for urease inhibitory activity, which is relevant in treating conditions like gastric ulcers. It displayed mixed-type inhibition with Ki values ranging from 15.76 to 25.66 µM .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other phosphane derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundMorpholine ring, chloro groupCytotoxicity against cancer cells
Morpholine derivativesVarying substituents on morpholineAntimicrobial properties
Phosphine derivativesDifferent functional groupsVaries widely across derivatives

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a reagent in various organic synthesis reactions.
  • Catalysis : The compound is investigated for its catalytic properties in chemical reactions.
  • Drug Development : Its potential therapeutic effects warrant exploration as a precursor for novel drug formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Chloro-ethoxy-morpholin-4-ylphosphane, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example:

Phosphorus core functionalization : Reacting a chlorophosphine precursor (e.g., PCl₃) with ethoxide and morpholine derivatives under inert conditions (e.g., nitrogen atmosphere).

Stepwise substitution : Ethoxy and morpholin-4-yl groups are introduced sequentially, with temperature control (0–5°C for ethoxy substitution, room temperature for morpholine addition) to minimize side reactions .

  • Key variables : Use of catalysts (e.g., triethylamine), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios to prevent over-substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • ¹H/³¹P NMR : Identifies the morpholine ring (δ 3.5–4.0 ppm for N-CH₂ groups) and phosphorus environment (δ 10–20 ppm for P-Cl bonds) .
  • IR Spectroscopy : Confirms P-O-C (ethoxy) stretches at ~1050 cm⁻¹ and P-N (morpholine) at ~1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~212) and fragmentation patterns (loss of ethoxy/morpholine groups) .

Q. How does the reactivity of this compound compare to analogous phosphine derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Nucleophilicity : The ethoxy group reduces electron density at phosphorus compared to alkyl/aryl phosphines, making it less reactive in Pd-catalyzed couplings but more stable to oxidation .
  • Ligand Design : Tested in Stille or Suzuki reactions with aryl halides; monitor catalytic efficiency via turnover numbers and byproduct analysis (e.g., phosphine oxide formation) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal splitting or unexpected shifts) be resolved when analyzing this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 60°C) to assess conformational flexibility of the morpholine ring, which may cause signal broadening .
  • DFT Calculations : Compare experimental ³¹P NMR shifts with computed values (using Gaussian or ORCA) to identify stereoelectronic effects or solvent interactions .

Q. What experimental strategies are recommended to assess the environmental fate and transformation pathways of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C; track degradation via LC-MS and identify products (e.g., phosphoric acid derivatives) .
  • Microcosm Experiments : Simulate riverine ecosystems with sediment/water interfaces; measure bioaccumulation in model organisms (e.g., Daphnia magna) using radiolabeled compounds .

Q. What are the challenges in designing stability studies for this compound under varying storage conditions, and how can they be mitigated?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under argon; monitor decomposition via periodic ³¹P NMR to detect phosphine oxide formation .
  • Moisture Control : Use Karl Fischer titration to ensure solvent dryness (≤50 ppm H₂O); silica gel desiccants for solid-state storage .

Q. How can computational methods be integrated with experimental data to predict the bioactivity of this compound?

  • Methodological Answer :

  • Docking Simulations : Model interactions with target enzymes (e.g., phosphatases) using AutoDock Vina; validate with enzyme inhibition assays (IC₅₀ measurements) .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with cytotoxicity data from MTT assays on cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro-ethoxy-morpholin-4-ylphosphane
Reactant of Route 2
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